

# Meta-analysis of clinical trials involving TREM-1 inhibitors including Nangibotide

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## Compound of Interest

Compound Name: Nangibotide

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## A Comparative Guide to TREM-1 Inhibitors in Clinical Development

For Researchers, Scientists, and Drug Development Professionals

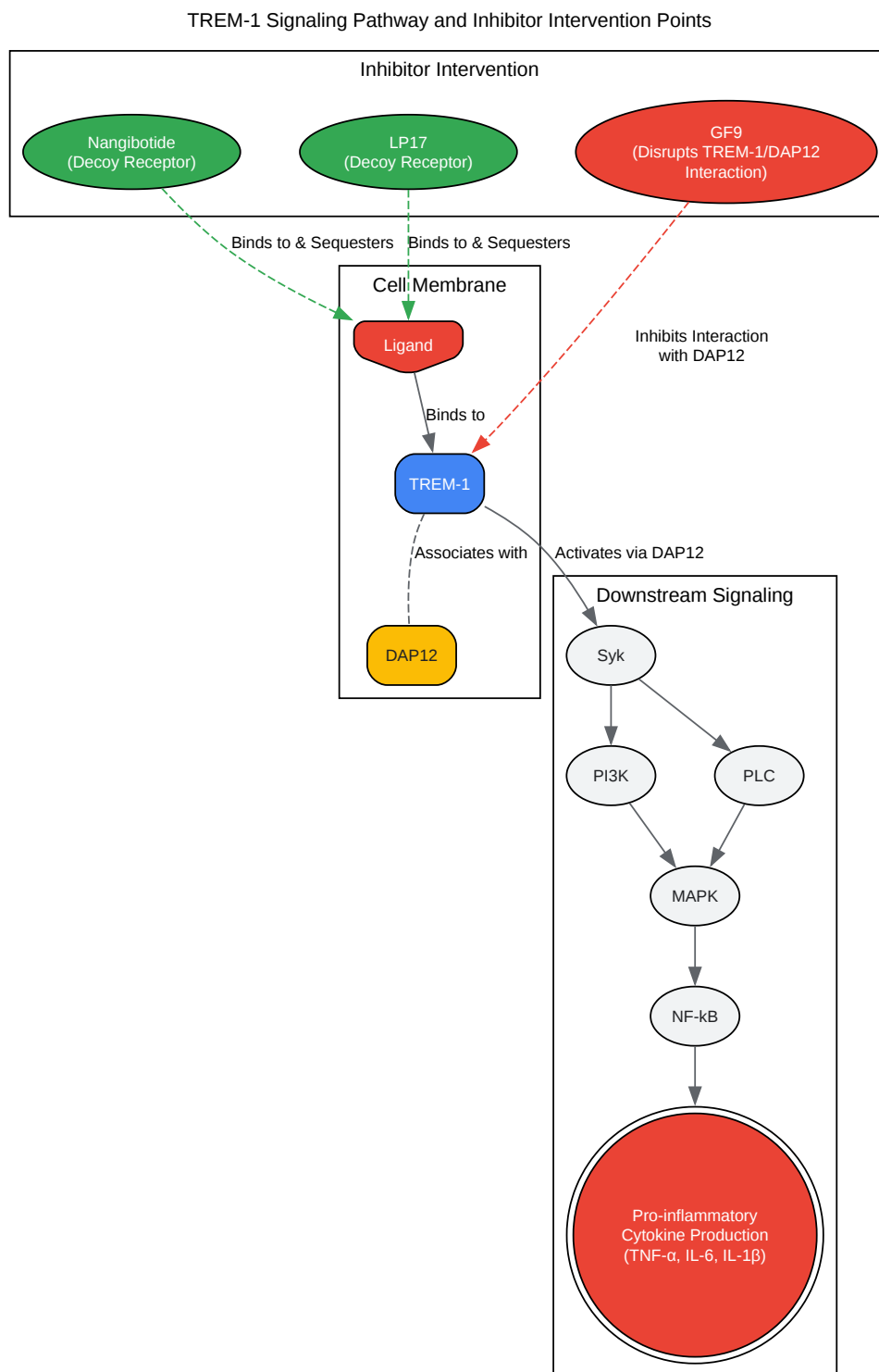
The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) has emerged as a promising therapeutic target for a variety of inflammatory conditions, including sepsis and certain cancers. This guide provides a meta-analysis of clinical trial data for the TREM-1 inhibitor **Nangibotide** and compares its performance with preclinical data from other TREM-1 modulating agents.

### Introduction to TREM-1 and Its Inhibition

TREM-1 is a receptor expressed on myeloid cells such as neutrophils and macrophages that amplifies inflammatory responses.[1][2] Dysregulation of the TREM-1 pathway is implicated in the pathophysiology of sepsis and other inflammatory disorders.[3][4] Inhibition of TREM-1 signaling is therefore a key area of investigation for the development of novel immunomodulatory therapies. This guide focuses on **Nangibotide**, the only TREM-1 inhibitor to have advanced to clinical trials, and places its clinical performance in the context of other preclinical TREM-1 inhibitors with differing mechanisms of action.

### The TREM-1 Signaling Pathway and Points of Intervention

The TREM-1 signaling pathway is a critical amplifier of the innate immune response. The following diagram illustrates the key components of this pathway and the points at which different inhibitory strategies intervene.



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Caption: TREM-1 signaling cascade and inhibitor mechanisms.

## Clinical Data Summary: Nangibotide

**Nangibotide** is a 12-amino-acid peptide that acts as a decoy receptor, binding to the TREM-1 ligand and preventing its interaction with the TREM-1 receptor.[5][6] It is the only TREM-1 inhibitor to have undergone clinical evaluation.

### Nangibotide Phase IIa Clinical Trial

A Phase IIa multicenter, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of **Nangibotide** in 49 patients with septic shock.[7]

Outcome Measure	Nangibotide (Pooled Doses)	Placebo
Safety		
Treatment-Emergent Adverse Events (TEAEs)	Similar incidence to placebo	Not specified
Serious TEAEs	Similar incidence to placebo	Not specified
Efficacy (Exploratory Endpoints)		
Change in SOFA Score (Day 5)	Numerical improvement	-
28-day Mortality	Not statistically different	Not specified

Note: While the Phase IIa trial was not powered for efficacy, it suggested a potential benefit in patients with high baseline levels of soluble TREM-1 (sTREM-1).[7]

### Nangibotide ASTONISH Phase IIb Clinical Trial

The ASTONISH trial was a larger Phase IIb study that enrolled 361 septic shock patients and further investigated the efficacy and safety of **Nangibotide**, stratifying patients by baseline sTREM-1 levels.[8][9]

Outcome Measure (High sTREM-1 Population)	Nangibotide (High Dose) vs. Placebo	p-value
Primary Endpoint		
Change in SOFA Score (Day 5)	Statistically significant improvement	<0.05
Secondary Endpoints		
All-Cause Mortality (Day 28)	Trend towards improvement	Not specified
Alive and Free of Organ Support (Day 28)	Trend towards improvement	Not specified

Note: The ASTONISH trial demonstrated a statistically significant improvement in the primary endpoint for patients with high sTREM-1 levels treated with the high dose of **Nangibotide**.[\[8\]](#)[\[9\]](#)

## Preclinical Data Summary: Other TREM-1 Inhibitors

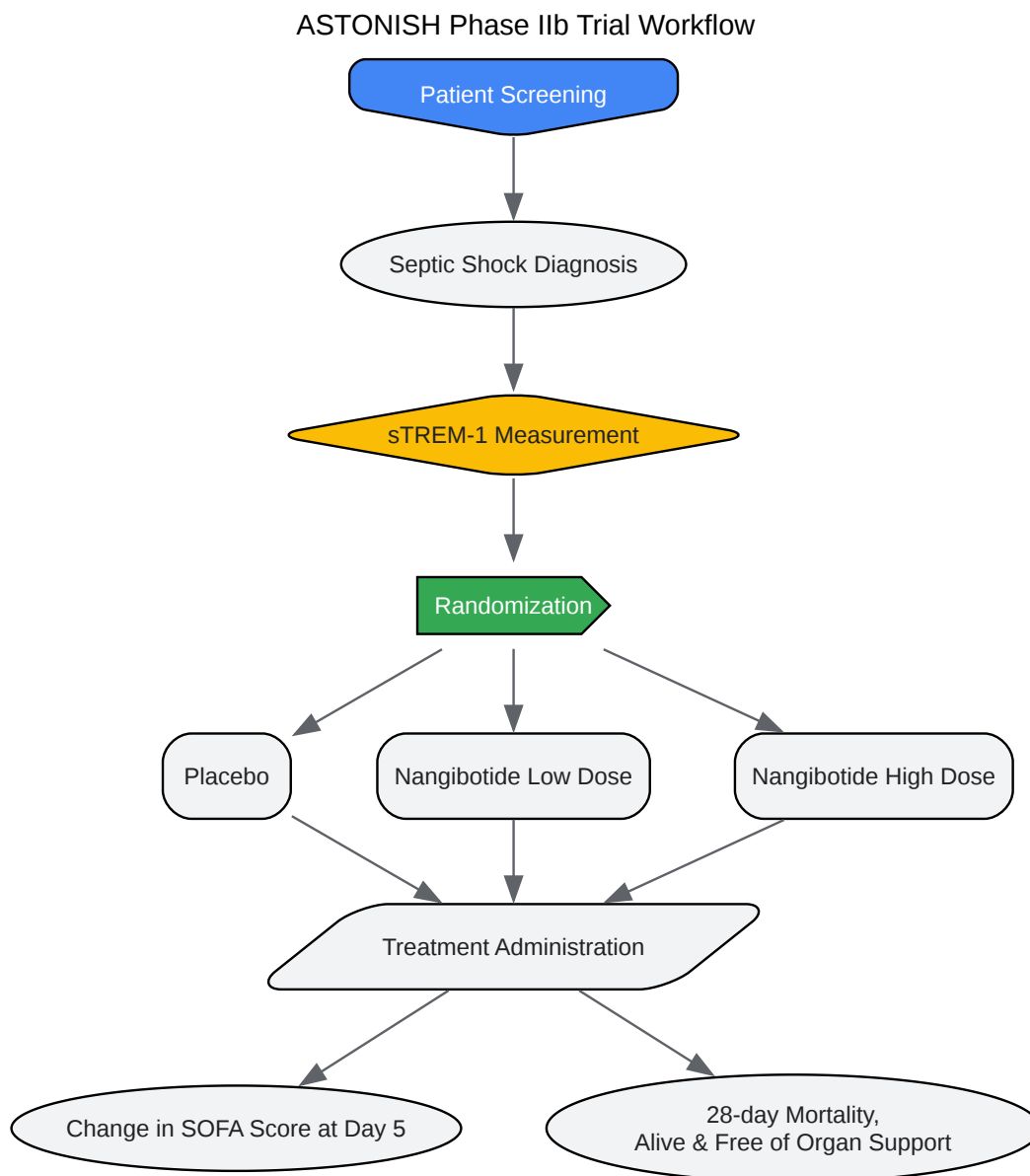
While **Nangibotide** is the clinical frontrunner, several other TREM-1 inhibitors have shown promise in preclinical studies. These agents have different mechanisms of action and are at earlier stages of development.

Inhibitor	Mechanism of Action	Key Preclinical Findings (in vivo models)
LP17	Decoy receptor peptide	Reduced cytokine release (TNF- $\alpha$ , IL-1 $\beta$ , IL-6) and improved survival in rodent models of sepsis. <a href="#">[3]</a> <a href="#">[6]</a>
GF9	Ligand-independent peptide that disrupts TREM-1/DAP12 interaction	Decreased serum levels of TNF- $\alpha$ , IL-1 $\beta$ , and IL-6, and increased survival in a mouse model of LPS-induced septic shock. <a href="#">[1]</a> <a href="#">[9]</a>
PY159	Afucosylated humanized anti-TREM-1 monoclonal antibody (Agonist)	Promoted anti-tumor efficacy in syngeneic mouse tumor models as a single agent and in combination with anti-PD-1. <a href="#">[5]</a>

## Experimental Protocols

### Nangibotide ASTONISH Phase IIb Trial Workflow

The workflow for the ASTONISH trial highlights the use of a biomarker-driven approach to patient selection.



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Caption: Workflow of the ASTONISH Phase IIb clinical trial.

**Patient Population:** The ASTONISH trial enrolled adult patients with septic shock.[6] A key aspect of the trial design was the measurement of baseline soluble TREM-1 (sTREM-1) levels to identify a patient subpopulation with high TREM-1 pathway activation.[8][9]

**Dosing Regimen:** Patients were randomized to receive a continuous intravenous infusion of either placebo, a low dose of **Nangibotide**, or a high dose of **Nangibotide** for up to 5 days.[6]

**Endpoint Measurement:** The primary endpoint was the change in the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5.[6][8] Secondary endpoints included 28-day all-cause mortality and the number of days alive and free of organ support.[6]

## Preclinical Experimental Protocols

The preclinical evaluation of TREM-1 inhibitors such as LP17 and GF9 has primarily involved in vivo animal models of inflammation and sepsis.

**Animal Models:** Murine models of sepsis induced by cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) administration are commonly used to assess the efficacy of TREM-1 inhibitors.[1][3]

**Intervention:** The investigational TREM-1 inhibitors are typically administered before or after the induction of sepsis, and their effects are compared to a control group receiving a placebo or vehicle.[1][3]

**Outcome Measures:** Key readouts in these preclinical studies include survival rates, measurement of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) in serum or peritoneal fluid, and assessment of bacterial clearance.[1][3]

## Conclusion

The clinical development of TREM-1 inhibitors is led by **Nangibotide**, which has demonstrated a favorable safety profile and promising efficacy signals in septic shock patients with high sTREM-1 levels. The use of a biomarker-driven approach in the ASTONISH trial represents a significant step towards personalized medicine in the treatment of sepsis. While other TREM-1 inhibitors like LP17 and GF9 have shown encouraging results in preclinical models, they are yet to be evaluated in human clinical trials. The contrasting agonist activity of PY159 highlights the diverse therapeutic applications being explored for modulating the TREM-1 pathway,

extending beyond sepsis to oncology. Continued research and clinical investigation are crucial to fully elucidate the therapeutic potential of targeting TREM-1 in a range of human diseases.

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